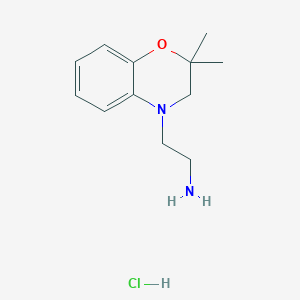

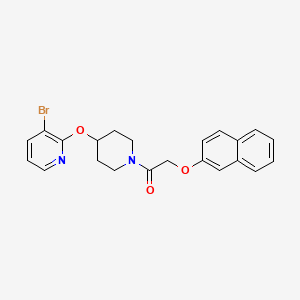

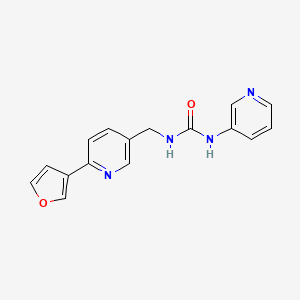

N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” is a compound that belongs to the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Over the years, thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of thiazole derivatives, including “N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide”, has been a subject of research in medicinal chemistry . The synthesis process often involves a series of transformations, including protection of the amino group, hydrolysis of the ester group, and formation of intermediate amides .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives, including “N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide”, can undergo various chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, which are needed to combat resistant strains of bacteria and fungi.

Antiviral Activity

Thiazole compounds have also been found to have antiviral properties . For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Diuretic Activity

Thiazole derivatives have been reported to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazole compounds have shown potential as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are those that protect the brain and spinal cord from degeneration.

Antitumor or Cytotoxic Activity

Thiazole compounds have demonstrated antitumor or cytotoxic activities . They could be used in the development of new anticancer drugs.

Zukünftige Richtungen

The future directions for the research on “N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide” and other thiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a molecule that regulates the Wnt signaling pathway .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in cancer progression .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Eigenschaften

IUPAC Name |

N-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-3-15-13(19)10-8-21-14(16-10)17-12(18)9-6-4-5-7-11(9)20-2/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFHYNHOKJOFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(2-(methylthio)benzamido)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)